Synoviocyte Anti-Proliferation vs Fissitungfine A
Fissitungfine B's anti-proliferative effect on synoviocytes was directly compared to its close analog, Fissitungfine A. Fissitungfine B exhibited an IC50 value of 146.4 ± 1.2 µM, demonstrating lower potency than Fissitungfine A, which had an IC50 of 103.1 ± 1.8 µM [1]. This direct head-to-head comparison establishes a baseline for structure-activity relationships (SAR) within this novel alkaloid class.
| Evidence Dimension | Inhibition of synoviocyte proliferation |
|---|---|
| Target Compound Data | 146.4 ± 1.2 µM (IC50) |
| Comparator Or Baseline | Fissitungfine A: 103.1 ± 1.8 µM (IC50) |
| Quantified Difference | Fissitungfine B is 1.42-fold less potent (higher IC50) than Fissitungfine A |
| Conditions | In vitro anti-proliferative assay on synoviocytes |
Why This Matters
This data defines the structure-activity relationship (SAR) for the lactone-containing scaffold, informing the selection of the parent compound for further optimization.
- [1] Zhou, Q., et al. (2016). As reported in: Fissitungfines A and B, two novel aporphine related alkaloids from Fissistigma tungfangense. Data for anti-proliferative activity on synoviocytes. View Source
